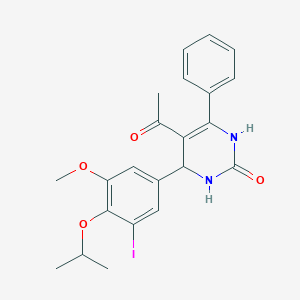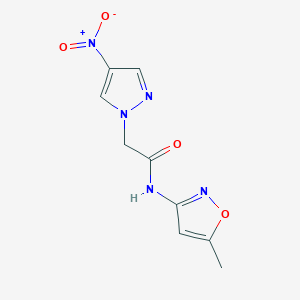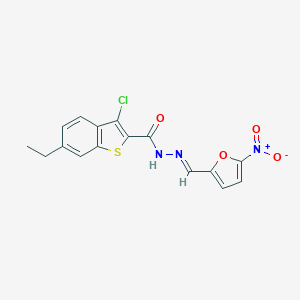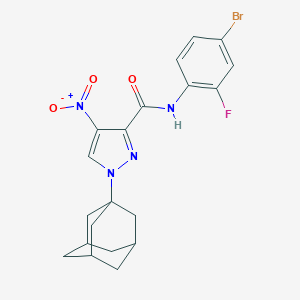![molecular formula C15H16ClN3OS B451637 1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 330190-24-4](/img/structure/B451637.png)
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in scientific research. It has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Compound X has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Compound X has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This inhibition leads to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been found to inhibit the growth of new blood vessels, which is important for the growth and spread of cancer cells. In terms of physiological effects, Compound X has been found to reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its high yield, low cost, and potential applications in a variety of scientific fields. However, there are also limitations to using Compound X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on Compound X. One area of research could be to further investigate its potential applications in treating neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of Compound X for its various applications. Finally, researchers could investigate the potential side effects of Compound X and develop strategies to mitigate them.
Synthesemethoden
The synthesis of Compound X involves the reaction between 4-chloroaniline and 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine in the presence of a catalyst. The resulting product is then treated with urea to obtain Compound X. The yield of Compound X is typically high, making it a cost-effective compound for scientific research.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWOHUTZPNVHFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-isopropyl-2-[(5-methyl-2-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451555.png)



![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B451561.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451563.png)
![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)
![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)
![3-[(2Z)-4-(4-ethylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B451571.png)
![Isopropyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451574.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B451576.png)